molecular formula C10H19NO4S B3927842 butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate

butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate

Cat. No.: B3927842
M. Wt: 249.33 g/mol
InChI Key: HQUHMNLLYBTDHQ-UHFFFAOYSA-N
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Description

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate is a chemical compound with the molecular formula C10H19NO4S It is known for its unique structure, which includes a butyl group, a tetrahydrothiophene ring with a methyl substituent, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate typically involves the reaction of butyl isocyanate with 3-methyl-1,1-dioxidotetrahydro-3-thiophenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:

  • Temperature: 50-70°C
  • Solvent: Anhydrous toluene or dichloromethane
  • Catalyst: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)sulfone.

    Reduction: Formation of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)sulfide.

    Substitution: Formation of various substituted carbamates or thiophenes depending on the reagents used.

Scientific Research Applications

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and catalysis.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate can be compared with other similar compounds, such as:

    Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)dithiocarbamate: Similar structure but with a dithiocarbamate group instead of a carbamate.

    Butyl (3-methyl-1,1-dioxidotetrahydro-3-thiophenyl)carbamate: Similar structure but with a thiophenyl group instead of a thienyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

butyl N-(3-methyl-1,1-dioxothiolan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-3-4-6-15-9(12)11-10(2)5-7-16(13,14)8-10/h3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUHMNLLYBTDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1(CCS(=O)(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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